(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 794548-16-6
VCID: VC21487502
InChI: InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
SMILES: COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br
Molecular Formula: C16H17BrN2O5S
Molecular Weight: 429.3g/mol

(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

CAS No.: 794548-16-6

Cat. No.: VC21487502

Molecular Formula: C16H17BrN2O5S

Molecular Weight: 429.3g/mol

* For research use only. Not for human or veterinary use.

(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone - 794548-16-6

Specification

CAS No. 794548-16-6
Molecular Formula C16H17BrN2O5S
Molecular Weight 429.3g/mol
IUPAC Name [4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Standard InChI Key XTCNWOZEYDXGAA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br
Canonical SMILES COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br

Introduction

The compound (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a furan ring, and a sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs with diverse therapeutic targets.

Synthesis

The synthesis of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves several steps:

  • Preparation of the Sulfonyl Chloride: The first step involves converting 4-bromo-3-methoxybenzenesulfonic acid into its sulfonyl chloride derivative using thionyl chloride or phosphorus pentachloride.

  • Reaction with Piperazine: The sulfonyl chloride is then reacted with piperazine to form the (4-bromo-3-methoxyphenyl)sulfonylpiperazine intermediate.

  • Coupling with Furan-2-yl Group: The final step involves coupling the sulfonylpiperazine intermediate with a furan-2-yl carbonyl derivative, such as furan-2-carboxylic acid chloride, in the presence of a base like triethylamine.

Synthesis Table

StepReactantsConditionsProduct
14-Bromo-3-methoxybenzenesulfonic acid, SOCl2Heat, refluxSulfonyl chloride derivative
2Sulfonyl chloride derivative, PiperazineBase (e.g., Et3N), solvent (e.g., DMF)(4-Bromo-3-methoxyphenyl)sulfonylpiperazine
3(4-Bromo-3-methoxyphenyl)sulfonylpiperazine, Furan-2-carboxylic acid chlorideBase (e.g., Et3N), solvent (e.g., CH2Cl2)(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Biological Activity

Piperazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects. The presence of a sulfonyl group and a furan ring in (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone suggests potential applications in drug development, particularly in targeting specific enzymes or receptors.

Biological Activity Table

Potential ActivityMechanism
AntipsychoticBinding to dopamine receptors
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialDisruption of microbial cell walls

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator